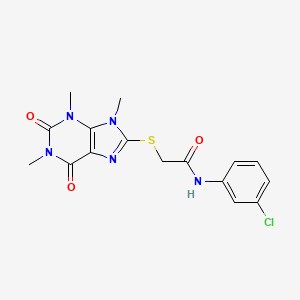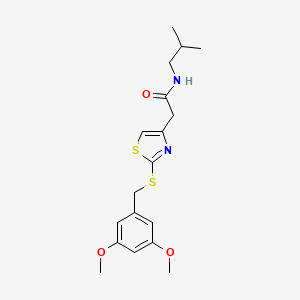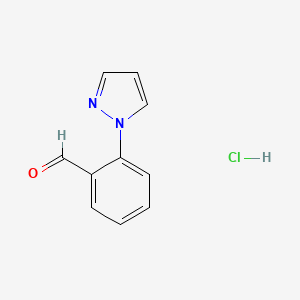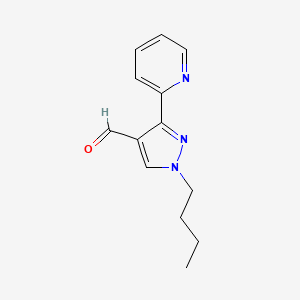
N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfanylacetamide derivatives often involves multi-step chemical reactions starting from basic chemical precursors. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides includes esterification, treatment with hydrazine hydrate, and finally substitution at the thiol position with electrophiles to yield various N-substituted derivatives. This process demonstrates the complexity and versatility of synthesizing sulfanylacetamide compounds, potentially applicable to N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide (Siddiqui et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of sulfanylacetamide derivatives, like the title compound, often utilizes techniques such as X-ray crystallography. For example, crystal structures of related compounds show a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. Such structural details provide insights into the molecular conformation that influences the chemical behavior and potential interactions of these molecules (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving sulfanylacetamide derivatives can lead to a variety of outcomes based on the reactants and conditions employed. For instance, intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides can yield pyridin-2(1H)-ones, indicating the reactivity of such compounds under base-catalyzed conditions and their potential for generating heterocyclic compounds (Savchenko et al., 2020).
科学的研究の応用
Vibrational Spectroscopy and Computational Chemistry
The compound has been characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. These studies are complemented by ab initio calculations using density functional theory (DFT), which helps in understanding the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Such detailed analysis reveals the compound's stereo-electronic interactions leading to stability, confirmed using natural bond orbital (NBO) analysis. This insight is crucial for designing compounds with desired physical and chemical properties (Mary, Pradhan, & James, 2022).
Pharmacological Evaluation
Research involving the synthesis and pharmacological evaluation of derivatives indicates their potential antibacterial and anti-enzymatic activities. These activities provide a foundational understanding for developing compounds with specific therapeutic applications. The hemolytic study associated with these derivatives offers valuable information regarding their cytotoxic behavior, which is essential in drug development processes (Nafeesa et al., 2017).
Synthesis of Novel Compounds
The exploration in synthesizing novel series of derivatives emphasizes the compound's utility as a base for further chemical modifications. These efforts are directed towards improving antibacterial, hemolytic, and thrombolytic activities, which are pivotal in addressing cardiovascular diseases and bacterial infections. Such studies underscore the compound’s potential in facilitating the synthesis of new drugs for treatment purposes (Aziz-Ur-Rehman et al., 2020).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-6-4-5-9(17)7-10/h4-7H,8H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKRWZDIRHVTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)
![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)




![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)
